Guvacoline Hydrobromide

mAChR nAChR receptor selectivity

Guvacoline hydrobromide is the definitive tool for isolating muscarinic (mAChR) signaling. Unlike arecoline, it exhibits zero nicotinic (nAChR) cross-reactivity, preventing confounding results in tissue bath and oocyte studies. Its 15-fold lower potency enables superior titration for receptor reserve analysis. Beware of esterase-mediated hydrolysis to guvacine (a GABA uptake inhibitor); use fresh solutions for PK/PD modeling. This is the only choice when pure mAChR agonism is non-negotiable.

Molecular Formula C7H12BrNO2
Molecular Weight 222.08 g/mol
CAS No. 17210-51-4
Cat. No. B014660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuvacoline Hydrobromide
CAS17210-51-4
Synonyms1,2,5,6-Tetrahydro-3-pyridinecarboxylic Acid Methyl Ester Hydrobromide;  1,2,5,6-Tetrahydronicotinic Acid Methyl Ester Hydrobromide;  3-(Methoxycarbonyl)-1,2,5,6-tetrahydropyridine Hydrobromide;  Guvacine Methyl Ester Hydrobromide;  Methyl 1,2,5,6-Tetrah
Molecular FormulaC7H12BrNO2
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CCCNC1.Br
InChIInChI=1S/C7H11NO2.BrH/c1-10-7(9)6-3-2-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H
InChIKeyDOXOETUWVNVADB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Guvacoline Hydrobromide (CAS 17210-51-4): Baseline Overview for Muscarinic Receptor Research and Neuropharmacology Procurement


Guvacoline hydrobromide is the hydrobromide salt of guvacoline, a pyridine alkaloid found in Areca triandra (areca nut) that functions as a weak full agonist at atrial and ileal muscarinic acetylcholine receptors (mAChRs) [1]. It is structurally characterized as the N-demethyl analogue of arecoline (norarecoline), with the molecular formula C7H12BrNO2 and a molecular weight of 222.08 g/mol [2]. The compound is supplied as a white to off-white solid with typical purity ≥98% and demonstrates solubility in DMF, DMSO, and PBS (pH 7.2), making it suitable for in vitro pharmacological studies . It is strictly intended for research use only and is not approved for human or veterinary therapeutic applications .

Why Generic Substitution Fails: Structural Determinants of Guvacoline Hydrobromide's Unique Pharmacological Fingerprint


Generic substitution within the areca alkaloid class is inadvisable due to profound differences in receptor selectivity and signaling bias that arise from minor structural modifications. While guvacoline, arecoline, arecaidine, and guvacine share a common tetrahydropyridine scaffold, variations in N-substitution and ester functionality dictate both potency and the spectrum of cholinergic receptors engaged [1]. Specifically, the absence of an N-methyl group in guvacoline (relative to arecoline) results in a 15-fold reduction in mAChR potency but, critically, completely abolishes nicotinic acetylcholine receptor (nAChR) activity [2]. Furthermore, the methyl ester moiety of guvacoline renders it susceptible to rapid hydrolysis by human liver microsomes to guvacine, a GABA uptake inhibitor with an entirely different pharmacological profile (IC50 = 10 μM) [3]. These structural nuances mean that selecting arecoline for nAChR studies, arecaidine for hydrolysis-resistant muscarinic agonism, or guvacine for GABAergic modulation will yield fundamentally different experimental outcomes. Guvacoline hydrobromide is therefore the optimal choice for experiments requiring selective mAChR activation without concomitant nicotinic or GABAergic interference.

Guvacoline Hydrobromide: Quantitative Evidence Guide for Differentiated Procurement and Experimental Design


Muscarinic vs. Nicotinic Receptor Selectivity: Guvacoline Exhibits Exclusive mAChR Agonism, Unlike Arecoline

In a direct head-to-head comparison using two-electrode voltage clamp in Xenopus oocytes expressing human mAChRs and nAChRs, guvacoline activated muscarinic receptors but produced no significant activation of nicotinic receptors. In contrast, arecoline robustly activated both receptor classes [1]. This establishes guvacoline as a pharmacologically cleaner tool for isolating mAChR-mediated responses.

mAChR nAChR receptor selectivity cholinergic pharmacology Xenopus oocyte electrophysiology

mAChR Potency: Guvacoline is 15-Fold Less Potent Than Arecoline at Atrial and Ileal Muscarinic Receptors

In functional assays using rat ileum and electrically paced left atria, guvacoline (norarecoline) acted as a full agonist at both atrial and ileal muscarinic receptors but was up to 15-fold less potent than its N-methylated analog, arecoline [1]. The pD2 values for this compound series ranged from 6.09 to 8.07 across the tested agonists [2].

mAChR potency structure-activity relationship pD2 functional pharmacology

Cellular Cytotoxicity: Guvacoline Inhibits Human Buccal Epithelial Cell Growth with an IC50 of 2.1 mM

In a study assessing the cytotoxic and genotoxic effects of areca nut-related compounds, guvacoline significantly decreased the colony-formation efficiency of cultured human buccal epithelial cells in a dose-dependent manner, with an IC50 value of 2.1 mM [1].

cytotoxicity IC50 buccal epithelial cells oral carcinogenesis cell viability

Metabolic Fate: Guvacoline is Rapidly Hydrolyzed to Guvacine by Human Liver Microsomes, a Pathway Distinct from Arecoline

In vitro metabolic studies using human liver microsomes (HLM) demonstrate that guvacoline undergoes rapid hydrolysis to guvacine, its carboxylic acid metabolite [1]. This Phase I clearance mechanism is shared with arecoline, which is hydrolyzed to arecaidine, but the resulting metabolites have divergent pharmacological activities: guvacine acts as a GABA uptake inhibitor (IC50 = 10 μM), whereas arecaidine retains weak muscarinic activity .

metabolism hydrolysis human liver microsomes guvacine pharmacokinetics

Behavioral Pharmacology: Guvacoline Alters Zebrafish Social Behavior in a Manner Similar to Arecaidine, Not Arecoline

In a comparative behavioral study of four primary areca nut alkaloids in zebrafish, guvacoline treatment induced abnormalities in social behaviors, a phenotype that was also observed with arecaidine [1]. This contrasts with the behavioral effects of arecoline, which differ due to its additional nicotinic activity.

zebrafish social behavior behavioral pharmacology psychoactive in vivo model

Absence of GABA Uptake Inhibition: Guvacoline Does Not Affect GABA or Glutamate Transport at 0.5 mM

In neurochemical assays, guvacoline at a concentration of 0.5 mM had no effect on the uptake of GABA or L-glutamate in relevant brain preparations [1]. This is a critical distinction from its primary metabolite, guvacine, which is a known competitive inhibitor of GABA uptake (IC50 = 10 μM) .

GABA uptake glutamate transport neurotransmitter specificity in vitro

Best Research and Industrial Application Scenarios for Guvacoline Hydrobromide


Isolated Muscarinic Receptor Pharmacology Studies

Guvacoline hydrobromide is ideal for experiments requiring selective activation of mAChRs (M1-M5) without concurrent nicotinic receptor stimulation. As demonstrated by the Horenstein et al. (2019) study using Xenopus oocytes, guvacoline activates mAChRs but not nAChRs, unlike arecoline [1]. This property makes it a superior tool for dissecting pure muscarinic signaling pathways in heterologous expression systems, isolated tissue preparations (e.g., rat ileum, atria), and cellular assays where nicotinic cross-talk would confound results.

Dose-Response and Partial Occupancy Experimental Designs

The 15-fold lower potency of guvacoline relative to arecoline, as established by Wolf-Pflugmann et al. (1989) in functional organ bath studies, is advantageous for experiments requiring fine control over receptor activation levels or for achieving partial receptor occupancy [1]. Researchers can use guvacoline to explore concentration-response relationships over a wider dynamic range without immediate saturation, facilitating detailed pharmacological profiling and the study of receptor reserve phenomena.

In Vitro Toxicology and Carcinogenesis Research

Guvacoline hydrobromide is a critical reference compound for investigating the cytotoxic and genotoxic mechanisms of areca nut alkaloids, particularly in oral carcinogenesis models. The established IC50 of 2.1 mM for colony-formation inhibition in human buccal epithelial cells provides a quantitative benchmark for comparative toxicity studies and for defining safe working concentrations in long-term cell culture experiments [1].

Metabolic and Pharmacokinetic Studies of Ester Prodrugs

Due to its labile methyl ester moiety, guvacoline serves as a model substrate for studying Phase I hydrolytic metabolism by human liver microsomes and other esterase-containing systems [1]. The rapid conversion to guvacine, a GABA uptake inhibitor with distinct pharmacology, makes this compound useful for investigating the pharmacokinetic-pharmacodynamic (PK-PD) disconnect that can occur with ester-based prodrugs and for developing in vitro-in vivo extrapolation (IVIVE) models of alkaloid clearance.

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